molecular formula C25H27NO2 B4265042 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide

2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide

Cat. No. B4265042
M. Wt: 373.5 g/mol
InChI Key: MXIJIKKXROHQTD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide, also known as EIDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is known for its unique properties that make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This, in turn, leads to a reduction in inflammation, pain, and fever. 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in various pathological conditions.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has also been found to exhibit antitumor activity, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent inhibitory activity against COX-2, which makes it an ideal candidate for the study of inflammation and pain. However, 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide. One potential direction is the study of its potential applications in cancer therapy. 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has been found to exhibit antitumor activity, and further studies are needed to determine its potential as a cancer therapeutic. Another potential direction is the study of its potential applications in the treatment of oxidative stress-related diseases. 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has been found to exhibit antioxidant activity, and further studies are needed to determine its potential as a therapeutic for such diseases. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide, which will help in the development of potential drug candidates.

Scientific Research Applications

2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 2-ethoxy-N-(4-isopropylphenyl)-2,2-diphenylacetamide has also been found to exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that are involved in inflammation and pain.

properties

IUPAC Name

2-ethoxy-2,2-diphenyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-4-28-25(21-11-7-5-8-12-21,22-13-9-6-10-14-22)24(27)26-23-17-15-20(16-18-23)19(2)3/h5-19H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIJIKKXROHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-2,2-diphenyl-N-[4-(propan-2-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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